3-Bromoundecan-2-one

Description

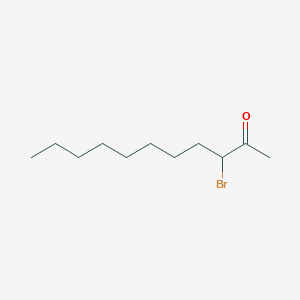

Structure

3D Structure

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

3-bromoundecan-2-one |

InChI |

InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3 |

InChI Key |

CQPUDVQAXNWKSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)C)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Bromoundecan 2 One

Nucleophilic Substitution Reactions of the Bromine Moiety

Alpha-bromo ketones like 3-Bromoundecan-2-one are highly reactive towards nucleophiles. The carbon-bromine bond is polarized, with a partial positive charge on the alpha-carbon, making it an inviting target for electron-rich species. Nucleophilic substitution reactions (SN2) are common at this position, leading to the displacement of the bromide leaving group by various nucleophiles. The enhanced reactivity of alpha-halogenated ketones relative to corresponding alkyl halides in bimolecular nucleophilic substitution reactions is noteworthy. nih.gov

Formation of α-Oxygenated Ketones (e.g., α-Acyloxyketones)

Alpha-oxygenated ketones, including alpha-acyloxyketones, can be synthesized through the reaction of alpha-bromo ketones with oxygen nucleophiles such as carboxylic acids or carboxylate salts. These transformations typically involve the nucleophilic displacement of the bromide by the carboxylate or carboxylic acid derivative. Alpha-acyloxy carbonyl compounds are important synthetic intermediates found in pharmaceuticals and natural products. iiserpune.ac.in Traditional methods for their synthesis often rely on alpha-halocarbonyl compounds and carboxylic acids, sometimes in the presence of transition-metal catalysts or hypervalent iodine reagents. iiserpune.ac.in A method for synthesizing alpha-acyloxyketones via self-intermolecular oxidative coupling of alpha-bromoketones using KMnO4 and N,N-diisopropylethylamine (DIPEA) at room temperature has been reported, yielding the products in moderate to good yields. iiserpune.ac.in Another approach involves the reaction of tertiary bromopropargylic alcohols and carboxylic acids in the presence of Cs2CO3. researchgate.net

Synthesis of α-Amino Ketones via Amination

Alpha-amino ketones are valuable building blocks in organic synthesis and are present in many biologically and pharmacologically active natural products and commercial drugs. colab.wsrsc.org The amination of alpha-bromo ketones, such as this compound, provides a direct route to these compounds. This reaction involves the nucleophilic attack of an amine on the alpha-carbon, displacing the bromide. colab.wsacs.orgorganic-chemistry.org Various methods have been developed for the synthesis of alpha-amino ketones from alpha-bromo ketones using different amine sources and reaction conditions. For instance, a one-pot strategy utilizes benzylic secondary alcohols and amines with N-bromosuccinimide, proceeding through alpha-bromination followed by nucleophilic substitution. acs.orgorganic-chemistry.org Direct alpha-amination of ketones can also be achieved using catalytic copper(II) bromide and an amine, where a catalytic alpha-bromo carbonyl species is proposed as an intermediate that undergoes nucleophilic displacement by the amine. rsc.orgorganic-chemistry.org Ammonium (B1175870) iodide and sodium percarbonate have also been employed in a transition-metal-free direct alpha-C-H amination of ketones with various amines. organic-chemistry.org

Diverse Heteroatom Introduction (e.g., Sulfur, Nitrogen)

Beyond oxygen and nitrogen, alpha-bromo ketones can be utilized to introduce other heteroatoms, such as sulfur. The nucleophilic substitution of the bromide by sulfur nucleophiles (e.g., thiols, thiolates) allows for the formation of alpha-thio ketones. This expands the synthetic utility of this compound for constructing molecules with diverse functionalities. The synthesis of alpha-heterosubstituted ketones, including alpha-thio ketones and alpha-amino ketones, has been achieved through sulfur-mediated difunctionalization of internal alkynes, followed by substitution with various nucleophiles. rsc.orgchemrxiv.org

Reactions Involving the Carbonyl Functionality

The carbonyl group in this compound also undergoes characteristic reactions of ketones, although the presence of the alpha-bromine atom can influence its reactivity and the nature of the products.

Carbonyl Reactivity and Derivative Formation

The carbonyl group is susceptible to nucleophilic addition. Reactions with various nucleophiles, such as alcohols, amines, or Grignard reagents, can lead to the formation of hemiacetals, acetals, imines, enamines, or tertiary alcohols, respectively. openstax.org The alpha-bromine atom can influence the electrophilicity of the carbonyl carbon through inductive effects.

Rearrangement Reactions (e.g., Spontaneous α-Methylation)

Alpha-bromo ketones are known to undergo various rearrangement reactions under specific conditions. One interesting transformation is the spontaneous alpha-methylation of alpha-bromo ketones, which has been observed using N,N-dimethylformamide (DMF) as a solvent and methyl source. najah.edunajah.edu This reaction, which can occur without a catalyst, suggests that DMF can deliver a methylene (B1212753) fragment to the alpha-carbon, displacing the bromine. najah.edu The carbon atom of the alpha-methylene is considered highly electrophilic due to the electron-withdrawing effects of both the bromine atom and the carbonyl group, facilitating this methylation. najah.edu Another notable rearrangement involving alpha-bromo ketones is the Favorskii rearrangement, which typically occurs under basic conditions and can lead to the formation of carboxylic acids or their derivatives through a skeletal rearrangement. researchgate.netacs.org

Elimination Reactions and Olefin Formation

α-Bromoketones, including this compound, can undergo elimination reactions to form α,β-unsaturated ketones (enones). This transformation typically involves the removal of the bromine atom and a hydrogen atom from the carbon adjacent to the bromine (the β-carbon relative to the carbonyl). openstax.orglibretexts.org This process is often facilitated by a base. The mechanism commonly follows an E2 pathway, where the base abstracts a proton, and simultaneously, the double bond forms, and the bromide leaving group departs. libretexts.orgsaskoer.caksu.edu.sa The resulting carbon-carbon double bond is conjugated with the carbonyl group, contributing to the stability of the product. libretexts.org

For example, the dehydrobromination of an α-bromoketone with a base like pyridine (B92270) can yield an α,β-unsaturated carbonyl compound. openstax.orglibretexts.org The regioselectivity of elimination in unsymmetrical α-bromoketones can be influenced by the reaction conditions and the nature of the base, potentially following Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene) depending on steric factors. ksu.edu.salibretexts.org

Reductive Transformations of this compound

α-Bromoketones can participate in various reductive transformations. The carbon-bromine bond is susceptible to reduction, leading to the removal of the bromine atom. Reductive dehalogenation of α-haloketones is a known reaction. wikipedia.org

One notable reductive transformation involving α-bromoketones is their use in Reformatsky-type coupling reactions. nih.gov These reactions typically involve the reaction of an α-halocarbonyl compound with an aldehyde or ketone in the presence of a metal, such as zinc or samarium diiodide (SmI₂), to form β-hydroxycarbonyl compounds. nih.gov SmI₂ has been shown to promote the coupling of α-bromoketones with aldehydes and ketones, even in sterically hindered systems, yielding β-hydroxyketones with good diastereoselectivity. nih.gov

Another reductive pathway involves the conversion of α-bromoketones to nitrones through reaction with sodium azide (B81097), which is described as an internal redox reaction. beilstein-journals.org

Oxidative Transformations of this compound (e.g., Self-Oxidative Coupling)

While α-bromoketones are often products of oxidative halogenation reactions mdpi.comdeepdyve.combeilstein-journals.orgorganic-chemistry.orgrsc.org, they can also undergo oxidative transformations themselves. One interesting example is the self-intermolecular oxidative coupling of α-bromoketones to synthesize α-acyloxyketones. iiserpune.ac.in This transformation has been reported using potassium permanganate (B83412) (KMnO₄) and N,N-diisopropylethylamine (DIPEA) at room temperature, providing moderate to good yields of the coupled products. iiserpune.ac.in The mechanism is believed to involve oxidative processes, although the full details may require further investigation. iiserpune.ac.in

α-Bromoketones can also be involved in oxidative coupling reactions with other substrates, often catalyzed by transition metals or photocatalytic systems. For instance, they can participate in oxidative coupling with aldehydes to form α,β-epoxy ketones under certain conditions. researchgate.net

Generation and Reactivity of Carbon Radicals and Carbanions from α-Bromoketones

α-Bromoketones can serve as precursors for the generation of carbon radicals and carbanions at the α-carbon.

Carbon Radicals: Homolytic cleavage of the C-Br bond can generate α-keto radicals. These radicals are stabilized by the adjacent carbonyl group through resonance. cdnsciencepub.com α-Keto radicals can participate in various radical reactions, such as additions to alkenes or coupling reactions. For example, α-keto radicals generated from α-bromoketones have been shown to react with vinyl ethers to form substituted furans under rhenium(I) catalysis. nih.gov Radical intermediates have also been implicated in certain metal-catalyzed cross-coupling reactions of α-bromoketones. nih.gov

Carbanions: The α-hydrogens of α-bromoketones are relatively acidic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. wikipedia.orgsiue.edulibretexts.org Treatment with a base can lead to the formation of an enolate, which is a resonance-stabilized carbanion. libretexts.org These enolates are nucleophilic and can react with electrophiles at either the carbon or oxygen atom. libretexts.org The reactivity of α-bromoketone-derived carbanions (enolates) is central to reactions like the Favorskii rearrangement, where the carbanion displaces the halogen intramolecularly to form a cyclopropanone (B1606653) intermediate. wikipedia.org They also act as nucleophiles in reactions such as alkylation and addition to carbonyl compounds (aldol-type reactions). siue.edu

Intermolecular Coupling Reactions

α-Bromoketones are versatile electrophiles that readily participate in a variety of intermolecular coupling reactions, forming new carbon-carbon bonds at the α-carbon.

Metal-Catalyzed Coupling: Transition metal catalysis is frequently employed for coupling reactions involving α-bromoketones. For example, cobalt-catalyzed enantioconvergent cross-coupling of α-bromoketones with aryl zinc reagents provides chiral ketones. nih.govorganic-chemistry.org Palladium catalysis has also been used for α-arylation reactions of carbonyl compounds, which can involve α-bromoketone intermediates or related species. organic-chemistry.org Nickel-catalyzed reductive acyl cross-coupling reactions have been developed for coupling secondary α-bromoketones with alkenylmetal reagents. acs.org

Nucleophilic Substitution and Coupling: The bromine atom in α-bromoketones is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is the basis for many coupling reactions. For instance, α-bromoketones react with amines to form α-amino ketones via nucleophilic substitution. acs.orgcolab.ws They can also react with sulfur nucleophiles, such as thioamides, in reactions like the Hantzsch thiazole (B1198619) synthesis to form thiazoles. scirp.org

Coupling with Enolates and Enol Ethers: α-Bromoketones react with enolates or enol ether equivalents in various coupling processes. Reformatsky-type reactions, discussed in Section 3.4, are one example. nih.gov Visible-light-induced radical coupling reactions between silyl (B83357) enol ethers and α-bromocarbonyl compounds have been reported for the synthesis of 1,4-dicarbonyls. organic-chemistry.org Copper catalysis can also mediate intermolecular cross-coupling of silyl enolates with α-bromoketones to produce 1,4-diketones. organic-chemistry.org

Coupling with α-Oxocarboxylates: A transition-metal-free coupling/decarboxylation reaction between α-oxocarboxylates and α-bromoketones has been developed, providing a regioselective synthesis of 1,2- or 1,3-diketones depending on the solvent. acs.org This reaction is proposed to involve a Darzens-type coupling followed by hydrolysis and decarboxylation. acs.org

The specific reactivity of this compound within these general classes of transformations would depend on the other structural features of the molecule (the undecyl chain and the methyl group) and the specific reaction conditions employed.

Applications of 3 Bromoundecan 2 One in Advanced Organic Synthesis Non Biological

As a Versatile Building Block for Complex Organic Scaffolds

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. 3-Bromoundecan-2-one is an exemplary building block due to its distinct reactive centers. The carbonyl group can undergo a wide array of reactions, including nucleophilic additions, condensations, and reductions, while the carbon-bromine bond is susceptible to nucleophilic substitution.

This bifunctionality allows for sequential or one-pot reactions to rapidly build molecular complexity. For instance, the ketone can be transformed into an alkene via a Wittig reaction, and the bromide can be substituted by a nucleophile, all within the same synthetic sequence. The long C9H19 alkyl chain is not merely a passive component; it imparts significant lipophilicity to the target molecule, a crucial property in materials science and polymer chemistry. It can also serve as a flexible tether or a foundational element in the synthesis of amphiphilic molecules. The strategic manipulation of its two reactive sites enables chemists to forge new carbon-carbon and carbon-heteroatom bonds, making it a valuable starting point for diverse molecular frameworks.

Synthesis of Heterocyclic Compounds and Diverse Molecular Architectures (e.g., Thiazoles, Benzodioxanes, Oxadiazoles)

The electrophilic nature of this compound makes it a prime candidate for the synthesis of various heterocyclic rings, which are core components of many functional materials and specialty chemicals.

Thiazoles: The most prominent application of α-bromo ketones in heterocycle synthesis is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. mdpi.comyoutube.com For this compound, this reaction provides a direct and efficient route to 2,4-disubstituted thiazoles bearing a nonyl group at the 4-position. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comnih.gov This method is robust and can be carried out in a single pot, sometimes as a multicomponent reaction. mdpi.commedmedchem.com

| Reactant (Thioamide) | Hypothetical Product from Reaction with this compound |

|---|---|

| Thiourea | 2-Amino-4-(nonan-2-yl)thiazole |

| Thioacetamide | 2-Methyl-4-(nonan-2-yl)thiazole |

| Thiobenzamide | 2-Phenyl-4-(nonan-2-yl)thiazole |

Benzodioxanes: The synthesis of 1,4-benzodioxanes typically involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a molecule containing two electrophilic centers or leaving groups. unimi.itmdpi.com While this compound cannot directly form a benzodioxane in a single step, it can serve as a precursor to a suitable dielectrophile. For example, epoxidation of the corresponding olefin derived from the ketone, followed by nucleophilic attack by a catechol, could potentially lead to the formation of a benzodioxane ring, although this is a less common synthetic strategy. More conventional methods involve synthons like methyl 2,3-dibromopropionate. mdpi.comresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized via the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govmdpi.com Although this compound is not a direct precursor in these standard syntheses, its ketone functionality can be used to form a hydrazone. This hydrazone intermediate could then be acylated and subsequently cyclized to incorporate the long alkyl chain into a more complex molecule containing a 1,3,4-oxadiazole (B1194373) ring. This multi-step approach allows for the integration of the undecanone backbone into these important heterocyclic systems. nih.govmdpi.comjchemrev.com

Role in Cascade and Multicomponent Reactions for Structural Complexity

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govresearchgate.net This approach rapidly builds molecular complexity from simple starting materials, aligning with the principles of green and sustainable chemistry. mdpi.com

The dual reactivity of this compound makes it an ideal component for such processes. As mentioned, the Hantzsch thiazole synthesis can be performed as a three-component reaction between an aldehyde, a thiourea, and an α-bromo ketone like this compound. mdpi.com In this scenario, this compound acts as a linchpin, reacting with the other components in a cascade sequence to construct the final heterocyclic product in one pot. nih.govnih.gov This strategy avoids lengthy purification steps and minimizes solvent waste, offering a highly efficient pathway to complex molecules featuring the undecane (B72203) chain. researchgate.net Such reactions are invaluable for creating libraries of compounds for materials science and other applications where structural diversity is desired. nih.govresearchgate.net

Integration into "Click Chemistry" Strategies for Functional Material Development

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgpcbiochemres.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov

To be utilized in click chemistry, this compound must first be modified to contain either an azide (B81097) or a terminal alkyne. This is readily achievable due to its inherent reactivity:

Azide Functionalization: The bromine atom can be displaced by sodium azide (NaN₃) in a simple nucleophilic substitution reaction to yield 3-azidoundecan-2-one.

Alkyne Functionalization: The ketone can be reacted with an organometallic reagent such as propargylmagnesium bromide, or the bromide can be substituted with an alkynide, to introduce a terminal alkyne.

Once functionalized, the resulting long-chain molecule can be "clicked" onto polymers, surfaces, or other molecular scaffolds that have the complementary functional group. This modular approach is highly effective for the development of new functional materials, such as modified polymers with tailored properties or custom coatings for surfaces, where the long alkyl chain can influence properties like solubility, self-assembly, and hydrophobicity. nih.gov

Precursor to Long-Chain Functionalized Compounds (e.g., Olefinic Compounds, Steroid Derivatives)

Beyond heterocycle synthesis, this compound serves as a valuable starting point for a variety of long-chain functionalized molecules.

Olefinic Compounds: The structure of this compound allows for the synthesis of various unsaturated compounds. The carbonyl group can be converted to a double bond via reactions like the Wittig olefination. Subsequent treatment with a base can induce elimination of hydrogen bromide to create a conjugated diene system. Alternatively, reduction of the ketone to an alcohol, followed by elimination, provides another route to long-chain olefins. Such long-chain olefinic compounds are important in polymer chemistry and as intermediates in the synthesis of natural products and surfactants. nih.govuantwerpen.be

Steroid Derivatives: Steroids are a critical class of molecules, and modifying their structure is a common strategy for altering their properties. nih.gov The introduction of long, lipophilic chains can significantly impact their behavior. This compound can be used as an alkylating agent to attach its C11 chain to a steroid nucleus. For example, a steroid containing a nucleophilic group (such as an amine or a hydroxyl group) can be reacted with this compound, resulting in the displacement of the bromide and the formation of a new carbon-heteroatom bond. This links the long undecanone chain to the rigid steroid scaffold, creating a hybrid molecule with potentially novel material or chemical properties.

Derivatives and Analogues of 3 Bromoundecan 2 One

Synthesis and Structural Characterization of Homologues and Isomers

The synthesis of homologues and isomers of 3-Bromoundecan-2-one generally follows established protocols for the α-bromination of ketones. The parent ketone, undecan-2-one, serves as the primary precursor.

Synthesis of this compound and its Homologues:

A common and effective method for the synthesis of this compound and its homologues (e.g., 3-bromodecan-2-one, 3-bromododecan-2-one) is the acid-catalyzed bromination. libretexts.orglibretexts.org This reaction typically involves treating the corresponding methyl alkyl ketone with bromine (Br₂) in a suitable solvent, such as acetic acid. libretexts.org The reaction proceeds through an enol intermediate, with the acid catalyst facilitating the tautomerization of the ketone to its enol form, which then reacts with the electrophilic bromine. libretexts.org

An alternative approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. Other reagents, such as a combination of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr), have also been employed for the α-bromination of ketones. organic-chemistry.org

Structural Characterization:

The structural characterization of these aliphatic α-bromoketones relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for identifying the position of the bromine atom. For this compound, a characteristic downfield shift of the proton at the C3 position (the α-carbon bearing the bromine) is expected, typically appearing as a multiplet. The protons of the methyl group at C1 would also be observable as a singlet. ¹³C NMR spectroscopy would show a deshielded signal for the C3 carbon due to the electron-withdrawing effect of the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1710-1730 cm⁻¹. The presence of the C-Br bond would give rise to a weaker absorption in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum.

Below is a table summarizing the expected spectroscopic data for this compound based on general knowledge of similar compounds.

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | - Signal for CH₃ at C1 (singlet)- Signal for CHBr at C3 (multiplet, downfield shift)- Signals for the long alkyl chain protons |

| ¹³C NMR | - Signal for C=O at C2- Signal for CHBr at C3 (deshielded)- Signals for the carbons of the alkyl chain |

| IR Spectroscopy | - Strong C=O stretch (~1720 cm⁻¹)- C-Br stretch (fingerprint region) |

| Mass Spectrometry | - Molecular ion peak corresponding to C₁₁H₂₁BrO- Characteristic isotopic pattern for bromine |

Chiral Derivatives of α-Bromoketones: Synthetic Access and Applications

The introduction of chirality into α-bromoketones opens up avenues for the synthesis of enantiomerically enriched compounds, which are of significant interest in medicinal chemistry and materials science.

Synthetic Access to Chiral α-Bromoketones:

Several strategies have been developed for the asymmetric synthesis of α-haloketones.

Organocatalysis: The use of chiral amines as organocatalysts has emerged as a powerful tool for the enantioselective α-halogenation of aldehydes and ketones. rsc.org These catalysts can activate the substrate towards electrophilic attack by the halogenating agent in a stereocontrolled manner.

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries, which are temporarily attached to the ketone substrate to direct the stereochemical outcome of the bromination reaction. Subsequent removal of the auxiliary yields the chiral α-bromoketone.

Radical Polar Crossover Reactions: A novel method for preparing α-chiral ketones involves the radical-induced stereospecific 1,2-migration of a chiral secondary alkyl group using vinyl boron ate complexes. nih.gov

Applications of Chiral α-Bromoketones:

Chiral α-bromoketones are valuable building blocks in asymmetric synthesis. They can be used to prepare a wide range of enantiomerically pure compounds, including:

α-Amino ketones: Nucleophilic substitution of the bromine atom with an amine source can lead to the formation of chiral α-amino ketones, which are important precursors for amino alcohols and other biologically active molecules.

Epoxides: Intramolecular cyclization of the corresponding halohydrin, formed by reduction of the chiral α-bromoketone, can yield chiral epoxides.

Heterocyclic compounds: Chiral α-bromoketones can be used in the synthesis of enantiomerically enriched heterocyclic compounds, such as thiazoles and imidazoles. nih.gov

Comparative Reactivity and Synthetic Utility of Related α-Haloketones

The reactivity of α-haloketones is a key aspect of their synthetic utility. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the molecule.

Reactivity Trends:

The reactivity of α-haloketones in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F. fiveable.me This trend is primarily governed by the strength of the carbon-halogen bond and the leaving group ability of the halide ion. The C-I bond is the weakest and iodide is the best leaving group, making α-iodoketones the most reactive. Conversely, the C-F bond is the strongest and fluoride (B91410) is a poor leaving group, rendering α-fluoroketones the least reactive in Sₙ2-type reactions.

The carbonyl group plays a crucial role in activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect. nih.gov This effect polarizes the C-X bond, making the α-carbon more electrophilic. nih.gov

Comparative Reactivity of α-Chloro vs. α-Bromo Ketones:

Both α-chloro and α-bromo ketones are widely used in organic synthesis. While α-bromoketones are generally more reactive than their chloro counterparts due to the better leaving group ability of bromide, α-chloroketones can be advantageous in certain applications where a lower reactivity is desired to improve selectivity or to avoid side reactions.

The table below provides a comparative overview of the reactivity of α-chloro and α-bromo ketones.

| Feature | α-Chloro Ketones | α-Bromo Ketones |

| Reactivity in Sₙ2 Reactions | Less reactive | More reactive |

| Leaving Group Ability of Halide | Chloride is a good leaving group | Bromide is a very good leaving group |

| Cost and Availability of Halogenating Agents | Generally cheaper | Can be more expensive |

| Synthetic Applications | Useful when milder reaction conditions or higher selectivity are required. | Widely used for a broad range of transformations due to higher reactivity. |

Synthetic Utility:

The enhanced reactivity of α-bromoketones makes them highly versatile synthetic intermediates. They readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. nih.govncert.nic.inlibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com They are also key precursors for the synthesis of various heterocyclic systems. nih.gov Furthermore, α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones, which are valuable Michael acceptors in conjugate addition reactions. libretexts.orglibretexts.org

Spectroscopic and Analytical Characterization Techniques in 3 Bromoundecan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like 3-bromoundecan-2-one, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the proton environments are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom. Protons alpha to the carbonyl group are typically deshielded and appear at a downfield chemical shift. The methine proton at the C3 position, being adjacent to the bromine atom, is expected to be further deshielded.

Based on general principles and data for related α-bromo ketones, the expected chemical shifts for the key protons in this compound are outlined in the table below. For comparison, the spectrum of 3-bromo-2-butanone, a smaller analog, shows a quartet for the CH proton at approximately 4.5 ppm and a doublet for the adjacent methyl protons. For this compound, the long alkyl chain will present a series of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C2) is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-215 ppm for ketones. The carbon atom bonded to the bromine (C3) will also experience a downfield shift. The carbons of the long undecane (B72203) chain will have chemical shifts in the typical alkane region. The terminal methyl group (C1) will be influenced by the adjacent carbonyl group.

Data for the smaller analog, 3-bromo-2-butanone, shows the carbonyl carbon at a specific chemical shift, providing a reference point. The table below summarizes the anticipated ¹³C NMR chemical shifts for this compound.

2D-NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, especially for the overlapping multiplets of the long alkyl chain. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom.

Interactive Data Table: Predicted NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (-CH₃) | 2.2 - 2.4 | 25 - 35 |

| C2 (C=O) | - | 195 - 205 |

| C3 (-CHBr) | 4.3 - 4.6 | 45 - 55 |

| C4 (-CH₂) | 1.8 - 2.0 | 30 - 40 |

| C5-C10 (-CH₂)ₙ | 1.2 - 1.4 | 22 - 32 |

| C11 (-CH₃) | 0.8 - 1.0 | 10 - 15 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For this compound, a key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion peak (M⁺) and fragment ions containing bromine appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M⁺ and M+2).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

Common fragmentation pathways for α-bromo ketones in mass spectrometry include alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For this compound, this could lead to the loss of the methyl group or the brominated alkyl chain. Another common fragmentation is the McLafferty rearrangement if the alkyl chain is sufficiently long.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing complex mixtures and identifying trace impurities.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |

| [M]⁺ | 248 | 250 | Molecular Ion |

| [M-CH₃]⁺ | 233 | 235 | Loss of a methyl group |

| [M-C₉H₁₈Br]⁺ | 43 | 43 | Alpha-cleavage |

| [C₉H₁₈Br]⁺ | 205 | 207 | Brominated alkyl fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) group.

The position of the C=O stretching vibration is sensitive to its electronic environment. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. The presence of an α-halogen, such as bromine, generally shifts the carbonyl stretching frequency to a higher wavenumber (a phenomenon known as the field effect). Therefore, for this compound, the C=O stretch is expected in the range of 1720-1740 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations from the alkyl chain.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1720 - 1740 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry, leading to the absolute structure determination of a molecule.

For this compound, obtaining a single crystal of suitable quality would be a prerequisite for X-ray diffraction analysis. If successful, this technique could confirm the connectivity of the atoms and provide detailed insights into the conformational preferences of the molecule in the solid state. To date, no public crystallographic data for this compound has been reported. However, studies on other α-bromo ketones have utilized X-ray crystallography to investigate their molecular structures and intermolecular interactions.

Chromatographic Methods for Purification and Purity Assessment (e.g., GC, LC, TLC)

Chromatographic techniques are essential for the purification of synthesized this compound and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For this compound, different solvent systems can be tested to achieve good separation from starting materials and byproducts.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively high molecular weight ketone, may require high temperatures for analysis, which could potentially lead to decomposition. Derivatization might be employed to improve its volatility and thermal stability.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for both the purification and purity analysis of a wide range of organic compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for the purification and quantification of this compound.

Computational and Theoretical Investigations of 3 Bromoundecan 2 One

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Bromoundecan-2-one. researchgate.netnih.gov These methods provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. ossila.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, DFT calculations would reveal that the electron density in the HOMO is concentrated around the bromine and oxygen atoms due to their lone pairs of electrons. The LUMO would be predominantly located around the carbonyl carbon and the adjacent α-carbon bonded to the bromine atom, highlighting these as the primary electrophilic sites.

Theoretical calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.gov In this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the α-carbon.

Table 1: Calculated Quantum Chemical Properties for this compound (Note: The following values are representative for α-haloketones and are intended to illustrate typical computational outputs.)

| Parameter | Value | Description |

| HOMO Energy | -7.25 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.15 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.10 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | 3.05 eV | A measure of resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. nih.gov |

| Electronegativity (χ) | 4.20 eV | The power of an atom in a molecule to attract electrons to itself; calculated as -(EHOMO + ELUMO)/2. nih.gov |

| Electrophilicity Index (ω) | 2.89 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor; calculated as (μ²/2η). nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. acs.org By calculating the energies of reactants, transition states, and products, theoretical chemists can elucidate detailed reaction mechanisms and predict activation energies. up.ac.zasciepub.com

A primary reaction pathway for α-haloketones like this compound is nucleophilic substitution at the α-carbon. up.ac.za Computational studies on analogous systems show that these reactions proceed via an S N 2-like mechanism. DFT modeling can precisely map the geometry of the transition state and determine the energetic barrier to the reaction. These models have shown that the adjacent carbonyl group significantly influences the reaction by stabilizing the transition state. up.ac.za

Furthermore, computational studies can explore competing reaction pathways. For instance, in the presence of certain nucleophiles, α-haloketones can undergo epoxidation. up.ac.za Theoretical modeling can compare the activation energies for nucleophilic substitution versus epoxidation, predicting which pathway is kinetically favored under specific conditions. These investigations provide a deep understanding of the factors controlling the reaction's outcome.

Conformational Analysis and Stereochemical Predictions

Due to the presence of multiple single bonds, this compound can exist in various conformations. Conformational analysis using computational methods identifies the most stable spatial arrangements (conformers) of the molecule and quantifies the energy differences between them. researchgate.net

For α-haloketones, a key area of investigation is the rotation around the bond connecting the carbonyl carbon and the α-carbon. It has been established through spectroscopic and computational studies on similar molecules that there are two primary planar conformers: a cisoid form, where the halogen and carbonyl oxygen are on the same side (dihedral angle ~0°), and a transoid form, where they are on opposite sides (dihedral angle ~180°). nih.gov For many α-haloketones, the cisoid conformer is found to be more stable due to a reduction in steric repulsion compared to the interaction between the halogen and the alkyl group in the transoid form. nih.gov

The long undecane (B72203) chain also introduces numerous rotational possibilities. Computational scans of dihedral angles can map out the potential energy landscape to find the global minimum energy conformation.

Since the bromine atom is located at the C3 position, this compound is a chiral molecule. Computational methods can be used to predict the stereochemical outcomes of reactions and to calculate chiroptical properties, such as vibrational circular dichroism (VCD), which can help in determining the absolute configuration of the enantiomers. researchgate.net

Structure-Reactivity Relationships Derived from Theoretical Studies

Theoretical studies provide a clear link between the molecular structure of this compound and its chemical reactivity. The quantum chemical calculations discussed in section 7.1 offer direct insights into this relationship.

The calculated HOMO-LUMO gap is a primary descriptor of reactivity; a smaller gap suggests the molecule is more polarizable and reactive. wikipedia.org The distribution of the frontier orbitals (HOMO and LUMO) pinpoints the specific atoms involved in reactions. For this compound, the localization of the LUMO on the C2 (carbonyl) and C3 (bromo-substituted) carbons confirms their status as the principal electrophilic centers, which is consistent with the known reactivity of α-haloketones. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 3-Bromoundecan-2-one

Traditional methods for the synthesis of α-bromoketones often rely on the use of hazardous reagents like elemental bromine and volatile organic solvents, presenting significant environmental and safety challenges. rsc.org The future of this compound synthesis lies in the development of greener, more efficient, and sustainable protocols.

One promising avenue is the one-pot synthesis from the corresponding secondary alcohol, 2-undecanol. A recently developed green protocol utilizes ammonium (B1175870) bromide (NH4Br) and oxone as inexpensive, stable, and non-toxic reagents. rsc.org This method proceeds through an initial oxidation of the alcohol to undecan-2-one, followed by an in-situ oxidative bromination, thereby reducing waste and improving process efficiency. rsc.org Another sustainable approach involves the use of ionic liquids, such as [bmim]PF6, as recyclable reaction media for the bromination of ketones with N-Bromosuccinimide (NBS). scirp.org

Furthermore, photochemistry offers a powerful tool for sustainable synthesis. The direct synthesis of α-bromoketones from alkylarenes has been achieved through aerobic visible-light photooxidation with hydrobromic acid, a method that could be adapted for aliphatic ketones like undecan-2-one. nih.gov Continuous flow synthesis also represents a significant advancement, enabling safer, more scalable, and highly selective production of α-haloketones with minimal generation of byproducts. nih.govacs.org These methodologies align with the principles of green chemistry by minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is paramount in the synthesis of this compound, particularly for controlling the position of bromination and, if desired, creating chiral centers. Future research will focus on the discovery and optimization of advanced catalytic systems.

Organocatalysis has emerged as a powerful strategy for the enantioselective α-functionalization of carbonyl compounds. researchgate.net For instance, C2-symmetric imidazolidine (B613845) catalysts have been shown to effectively catalyze the α-bromination of ketones with high enantioselectivity (up to 94% ee). nih.govrsc.org The application of such catalysts to the synthesis of chiral this compound could open doors to new classes of stereospecific molecules.

Beyond organocatalysis, metal-based catalytic systems continue to evolve. Chiral N,N'-dioxide/Fe(OTf)2 complexes, for example, have been successfully used for the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org Exploring similar transition-metal catalysts for the direct bromination of undecan-2-one could provide efficient and highly selective pathways. The goal is to develop robust catalysts that offer high turnover numbers, operate under mild conditions, and provide excellent control over regioselectivity (bromination at the C3 position over the C1 position) and stereoselectivity.

Expanding the Scope of Reactivity in Complex Molecule Synthesis

The synthetic value of this compound lies in its versatility as a building block. mdpi.comresearchgate.net The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—allows for a wide range of transformations. nih.gov Future research will undoubtedly focus on leveraging the unique structural features of this compound, namely its long alkyl chain, to construct novel and complex molecules.

A primary area of exploration is the synthesis of heterocyclic compounds. α-Haloketones are well-established precursors for a variety of N, S, and O-heterocycles, such as thiazoles, pyrroles, and imidazoles. mdpi.comnih.gov By reacting this compound with various nucleophiles like thioamides or imines, novel heterocyclic structures appended with a C9 alkyl chain can be synthesized. scirp.orgnih.gov These long-chain-substituted heterocycles could exhibit interesting properties, such as enhanced lipophilicity, making them candidates for biological evaluation or as components in novel surfactants and liquid crystals.

Furthermore, this compound can serve as a precursor to other valuable intermediates. For example, dehydrobromination can yield undec-3-en-2-one, an α,β-unsaturated ketone that can participate in a host of conjugate addition and cycloaddition reactions. fiveable.me Its reactivity in classic named reactions such as the Favorskii rearrangement could also be explored to generate unique branched-chain carboxylic acid derivatives.

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and computational modeling.

The mechanism of ketone halogenation, whether acid- or base-catalyzed, involves the formation of an enol or enolate intermediate. wikipedia.orgscispace.com Experimental studies, such as comparing the rates of halogenation with deuterium (B1214612) exchange, can provide critical data on the rate-determining steps of these reactions for long-chain aliphatic ketones. scispace.com Kinetic studies can elucidate the influence of different catalysts, solvents, and reaction conditions on the reaction pathway and selectivity.

Computational chemistry, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offers a powerful lens to probe reaction pathways at the molecular level. nih.govresearchgate.net These approaches can be used to model the transition states of the enol/enolate formation and subsequent reaction with the bromine source. By calculating activation energies for different potential pathways, researchers can predict regioselectivity and understand the role of the catalyst in lowering energy barriers and controlling stereochemical outcomes. Such combined experimental and computational studies will be instrumental in rationally designing more efficient and selective synthetic methods for this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Bromoundecan-2-one in laboratory settings?

- Methodological Answer : Use full-body protective equipment (e.g., chemical-resistant gloves, lab coats) and respiratory protection (e.g., NIOSH-approved OV/AG/P99 respirators for high exposure). Ensure proper ventilation and avoid drainage contamination. Safety protocols should align with hazard classifications of structurally similar brominated ketones, though specific toxicity data for this compound may require extrapolation from analogs like 1-Bromoundecane .

Q. What synthetic routes are effective for producing this compound with high purity?

- Methodological Answer : Common methods include bromination of undecan-2-one using bromine or HBr in acidic conditions. Purification via fractional distillation (b.p. ~259°C inferred from analog data) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Characterization should involve NMR (¹H/¹³C) and IR spectroscopy to confirm carbonyl and bromine functional groups .

Q. Which analytical techniques are optimal for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Monitor degradation using GC-MS for volatile byproducts and HPLC for purity assessment. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Compare results with thermodynamic data (e.g., melting point, reactivity with common lab solvents) from structurally related bromoketones .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Conduct controlled kinetic studies under standardized conditions (solvent polarity, temperature, nucleophile concentration). Use DFT calculations to model reaction pathways and compare with experimental data (e.g., NMR monitoring of intermediate formation). Address contradictions by isolating variables (e.g., steric effects from the undecane chain) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) to minimize over-bromination or ketone oxidation. Introduce protecting groups (e.g., silyl ethers) for selective functionalization. Validate outcomes using tandem MS/MS and X-ray crystallography for unambiguous structural confirmation .

Q. How does the steric bulk of this compound influence its catalytic applications in asymmetric synthesis?

- Methodological Answer : Perform enantioselective catalysis trials (e.g., organocatalytic alkylation) and compare turnover frequencies with shorter-chain analogs. Analyze steric parameters (e.g., A-values) via computational modeling (Molecular Mechanics) to correlate structure with catalytic efficiency. Publish null findings to clarify contradictory literature claims .

Methodological Best Practices

- Data Validation : Reproduce key experiments (e.g., synthesis, stability tests) using protocols from primary literature. Document deviations meticulously to identify sources of variability .

- Contradiction Analysis : Apply triangulation by cross-referencing NMR, chromatographic, and computational data. Use systematic reviews to contextualize outliers in existing studies .

- Ethical Compliance : Adhere to institutional safety guidelines and cite all prior work transparently, even when results conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.